molecular formula C22H21NO6S B2940662 N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine CAS No. 1008961-78-1

N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine

Cat. No.: B2940662
CAS No.: 1008961-78-1
M. Wt: 427.47
InChI Key: QLZUSWOYKLPEGM-UHFFFAOYSA-N
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Description

N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine: is a synthetic organic compound characterized by its complex structure, which includes a phenylalanine backbone modified with a sulfonyl group and a methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available phenylalanine and 4-(2-methoxyphenoxy)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

    Procedure: The phenylalanine is first protected to prevent side reactions. The sulfonyl chloride is then added to the reaction mixture, allowing the sulfonylation to occur. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure completion.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for larger batches. This includes:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Automated Purification Systems: For consistent and high-yield purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural similarity to natural amino acids makes it a useful tool in protein engineering and the study of metabolic pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-leucine
  • N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-valine

Uniqueness

Compared to similar compounds, N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine has a unique combination of a phenylalanine backbone and a methoxyphenoxy substituent. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.

Properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6S/c1-28-20-9-5-6-10-21(20)29-17-11-13-18(14-12-17)30(26,27)23-19(22(24)25)15-16-7-3-2-4-8-16/h2-14,19,23H,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZUSWOYKLPEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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